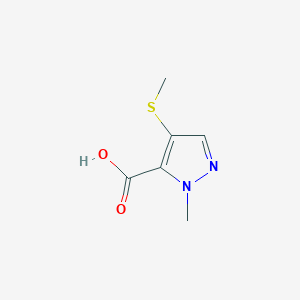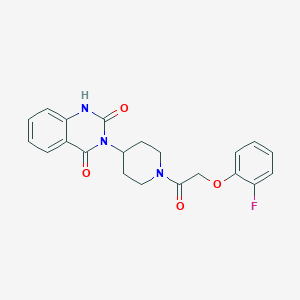
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. These compounds have been designed and synthesized to target various biological pathways and have shown potential as therapeutic agents in the treatment of cancer, bacterial infections, and other diseases. The specific compound "3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" has not been directly mentioned in the provided papers, but the general class of quinazoline-2,4-diones has been explored for their PARP-1/2 inhibitory activity, antibacterial properties, and potential as hypotensive agents, among other uses .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives typically involves multi-step reactions starting from various precursors such as fluorobenzoic acid or benzoxazine-4-ones. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones has been achieved using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent . In another study, a series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were constructed using the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition method . These synthetic routes provide a foundation for the synthesis of the specific compound , which would likely involve the acylation of a piperidinyl moiety followed by its introduction to the quinazoline-2,4-dione core.
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-dione derivatives is characterized by the presence of a quinazoline ring fused to a 2,4-dione moiety. Substitutions on this core structure, such as the introduction of a 3-amino group or fluorine atoms, can significantly alter the compound's biological activity and receptor binding affinity . The co-crystal structure of a related compound with PARP-1 revealed a unique binding mode, which is crucial for understanding the interaction of these molecules with their biological targets .
Chemical Reactions Analysis
Quinazoline-2,4-dione derivatives can undergo various chemical reactions, including interactions with urea to form novel compounds such as imidazoquinazoline diones . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities. The specific reactions involving the compound of interest would depend on its substituents and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4-dione derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are essential for their application as pharmaceutical agents. Spectroscopic analyses such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . The introduction of specific functional groups can also impact the lipophilicity and pharmacokinetic profile of these molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, is described, which involves the generation of the dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
Antimicrobial and Antibacterial Properties
- Research on 8-Methoxy-Quinazoline-2,4-Diones highlights their potential in lowering antimicrobial MIC in gyrase resistance mutants, indicating potential use in antimicrobial selection (German et al., 2008).
- A study on Mycobacterium smegmatis demonstrated that Quinazolinediones, including 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have activities against wild-type and gyrase mutant strains, suggesting their use as potential antimicrobials (Malik et al., 2011).
Herbicidal Activity
- Novel quinazoline-2,4-dione derivatives were synthesized and found to show significant herbicidal activity, indicating their potential application in agriculture (Wang et al., 2014).
Anti-Tubercular Agents
- The 2,4-diaminoquinazoline series, which includes similar structures, has been identified as effective inhibitors of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery (Odingo et al., 2014).
Potential for Malaria Treatment
- Novel Quinazolin-2,4-Dione Hybrid Molecules were synthesized and analyzed for their potential as inhibitors against malaria. In silico molecular docking studies indicated their potential effectiveness against Plasmodium falciparum (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-16-6-2-4-8-18(16)29-13-19(26)24-11-9-14(10-12-24)25-20(27)15-5-1-3-7-17(15)23-21(25)28/h1-8,14H,9-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYEKVSDNRKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)
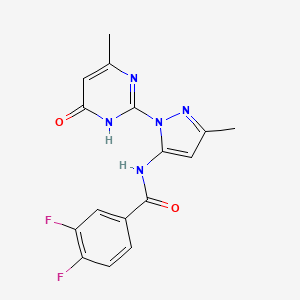

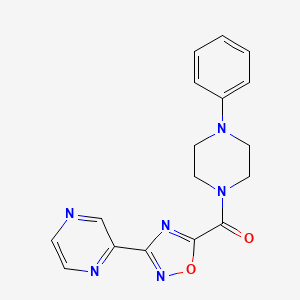

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
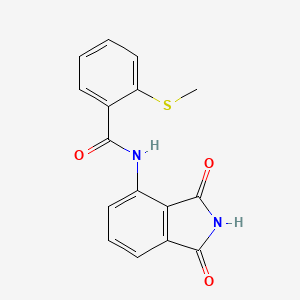
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)
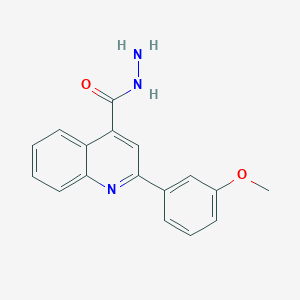
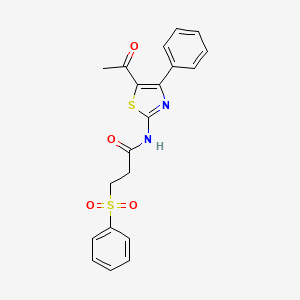
![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)
